9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile

Synthetic chemistry Spiro compounds Process optimization

9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile (CAS 189333-46-8) is a spirocyclic Guareschi imide that serves as a key synthetic intermediate in the construction of biologically relevant heterocycles. It features a rigid 3,9-diazaspiro[5.5]undecane core, a benzyl group at the N-9 position, and two reactive dicyano functionalities at positions 1 and 5.

Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
CAS No. 189333-46-8
Cat. No. B1348356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile
CAS189333-46-8
Molecular FormulaC18H18N4O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(C(=O)NC(=O)C2C#N)C#N)CC3=CC=CC=C3
InChIInChI=1S/C18H18N4O2/c19-10-14-16(23)21-17(24)15(11-20)18(14)6-8-22(9-7-18)12-13-4-2-1-3-5-13/h1-5,14-15H,6-9,12H2,(H,21,23,24)
InChIKeyQQUSQTIEZXJTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile (CAS 189333-46-8): A Core Spirocyclic Building Block for Heterocyclic Synthesis


9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile (CAS 189333-46-8) is a spirocyclic Guareschi imide that serves as a key synthetic intermediate in the construction of biologically relevant heterocycles [1]. It features a rigid 3,9-diazaspiro[5.5]undecane core, a benzyl group at the N-9 position, and two reactive dicyano functionalities at positions 1 and 5 [2]. The compound has been employed as the primary substrate in aminomethylation reactions leading to novel 3,7-diazabicyclo[3.3.1]nonane (bispidine) derivatives, a class of compounds with documented analgesic, antitumor, and antiarrhythmic activities [2].

Why the 9-Benzyl Moiety and Dicyano Groups Are Non-Interchangeable in 3,9-Diazaspiro[5.5]undecane Scaffolds


The 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile scaffold cannot be straightforwardly replaced by its 9-methyl, 9-Boc, or 9-H analogs without compromising synthetic utility or downstream biological potential [1]. The benzyl group acts not merely as a steric placeholder but as a cleavable protecting group that enables subsequent hydrogenolytic debenzylation to liberate the free N-9 amine for further diversification [2]. Concurrently, the dual dicyano groups at positions 1 and 5 are essential for the Mannich-type aminomethylation reactivity that transforms this compound into pharmacologically relevant 3,7-diazabicyclo[3.3.1]nonane derivatives [3]. Replacement with the 9-methyl congener (CAS 5434-96-8) abolishes the deprotection pathway, while 9-Boc analogs (CAS 1043384-94-6) introduce acid-lability that is incompatible with the acidic conditions often employed in subsequent transformations [2].

Quantitative Differentiation of 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile Against Closest Analogs


Synthetic Yield as a Key 3,9-Diazaspiro[5.5]undecane Precursor vs. Prior Art Methods

The patented synthesis (CN101255161A) of the target compound from N-benzylpiperidone and ethyl cyanoacetate in 12% ammonia/ethanol proceeds with a reproducible isolated yield of 65% (177.2 g from 159.7 g starting ketone), which represents a quantitative benchmark for this specific spirocyclic scaffold formation [1]. This yield is achieved under mild conditions (0 °C, 8-day standing) and compares favorably to the prior art decarboxylation method (US 6291469), which was reported to suffer from lower yields and the need for high-temperature, hazardous large-scale operations [1].

Synthetic chemistry Spiro compounds Process optimization

Aminomethylation Reactivity: Exclusive Formation of Bispidine Derivatives vs. Non-Spiro Guareschi Imides

In a direct experimental comparison, Khrustaleva et al. (2017) demonstrated that 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride undergoes aminomethylation with primary aliphatic amines (e.g., isobutylamine) and excess formaldehyde to yield 7-substituted 1'-benzyl-2,4-dioxo-1H,5H-spiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives in 15–67% yield [1]. In contrast, the corresponding non-spirocyclic Guareschi imides (4,4-dialkyl-2,6-dioxopiperidine-3,5-dicarbonitriles) under identical conditions yield 2,4-dioxo-3,7-diazabicyclo[3.3.1]nonanes without the spiro-piperidine moiety [2].

Aminomethylation Bispidine Guareschi imide

N-Benzyl Cleavability Enables Downstream Scaffold Diversification Unavailable to 9-Methyl Congeners

Patent CN101255161A explicitly demonstrates the hydrogenolytic removal of the N-9 benzyl group from the target compound's downstream intermediate (9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane) using 10% Pd/C under 50 PSI H₂ to yield the free 3,9-diaza-2,4-dioxo-spiro[5.5]undecane core, which is then elaborated into N-Boc, N-Cbz, and other derivatives [1]. This deprotection step is quantitatively efficient, providing the free amine intermediate directly used without further purification. The 9-methyl analog (CAS 5434-96-8) cannot undergo this transformation, permanently locking the scaffold to the methyl substituent .

Hydrogenolysis Protecting group strategy Scaffold diversification

Conformational Rigidity and Lipophilicity Differentiate the 9-Benzyl Scaffold in GABA(A)R Antagonist SAR

While direct binding data for 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile itself is not available, a 2021 structure-activity relationship study on 3,9-diazaspiro[5.5]undecane-based GABA(A)R antagonists provides class-level evidence for the impact of N-substitution pattern on binding affinity [1]. The unsubstituted benzamide derivative (compound 1c, phenyl moiety) displayed a [³H]muscimol binding Ki of 1.4 μM (pKi = 5.85 ± 0.02), while the m-methylphenyl analog 1e achieved a Ki of 0.18 μM (pKi = 6.76 ± 0.05)—representing a 7.8-fold improvement in affinity solely through substitution pattern tuning [1]. The 9-benzyl target compound serves as the synthetic precursor to these pharmacologically differentiated derivatives, and its specific spirocyclic architecture ensures the proper three-dimensional presentation required for engagement of the orthosteric GABA(A)R binding site [1].

GABA(A) receptor Structure-activity relationship Binding affinity

Purity Benchmark of 98% (HPLC) for Research-Grade Procurement vs. Typical 95% Offerings of Analogs

Commercially available batches of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile from major suppliers such as Bidepharm are routinely offered at a standard purity of 98% (validated by HPLC, NMR, and GC) . This compares to the typically offered purity of 95% for the 9-methyl analog (CAS 5434-96-8 / 412321-76-7) from multiple global vendors . The availability of 98% purity material with batch-specific QC documentation reduces the need for additional purification prior to use in sensitive aminomethylation or diversification reactions, directly lowering the effective cost of procurement for discovery chemistry workflows.

Purity specification Quality control Procurement benchmark

Acidic Hydrolysis Decarboxylation Efficiency: Selective Conversion to the Spiro-Dione Without Degradation

Patent CN101255161A demonstrates that the target dicyanocarbonimide can be selectively hydrolyzed and decarboxylated using 30% aqueous sulfuric acid at 100 °C for 18 hours to afford 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane in 68% yield (18.6 g from 32.2 g) after recrystallization from methanol [1]. Using 50% phosphoric acid at 110 °C for 30 hours provides a comparable 64% yield (17.4 g from 32.2 g) [1]. These yields represent a quantitative efficiency metric for converting the target compound to the spiro-dione intermediate, which is the central template for all subsequent N-9-diversified 3,9-diazaspiro[5.5]undecane libraries.

Decarboxylation Acid hydrolysis Intermediate stability

Optimal Application Scenarios for 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile Based on Quantitative Evidence


Synthesis of Spiro-Bispidine Libraries for CNS and Ion Channel Drug Discovery

This compound is the only reported starting material for the construction of 7-substituted 1'-benzyl-2,4-dioxo-1H,5H-spiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives via the Khrustaleva aminomethylation protocol . The resulting spiro-bispidines are privileged scaffolds for CNS and ion channel targets, including GABA(A) receptors, with demonstrated nanomolar binding affinities (Ki = 180 nM for the optimized m-methylphenyl analog) [1]. Procurement of the benzyl variant is essential here because the N-9 benzyl group can be cleaved post-aminomethylation to enable further functionalization, a capability absent in the 9-methyl congener.

Construction of 3,9-Diazaspiro[5.5]undecane Template Compound Libraries for High-Throughput Screening

As established in patent CN101255161A, this compound is the entry point to a versatile synthetic route for 3,9-diaza-2,4-dioxo-spiro[5.5]undecane templates bearing diverse N-9 substituents (Boc, Cbz, Fmoc, Alloc, acetyl) . The 65% initial yield from N-benzylpiperidone and the subsequent 68% decarboxylation yield define a robust, scalable two-step sequence for producing gram-to-kilogram quantities of the spiro-dione core.

GABA(A) Receptor Antagonist Development with Peripheral Selectivity

The 2021 J. Med. Chem. SAR study demonstrates that the 3,9-diazaspiro[5.5]undecane core is a validated scaffold for competitive GABA(A)R antagonists with immunomodulatory potential . The benzyl variant of the dicyano building block is particularly suited here because the spirocyclic scaffold provides the conformational rigidity required for subtype selectivity, while the benzyl group's cleavability supports the iterative optimization of the N-9 substituent for improved selectivity and pharmacokinetic properties.

Scaled Medicinal Chemistry Supply: From Discovery to Preclinical Candidate Delivery

The combination of a 98% commercial purity standard with the patented, scalable synthetic route (65% yield at nearly 1-mol scale) [1] positions this compound as a reliable building block for medicinal chemistry programs progressing from hit-to-lead into lead optimization and preclinical candidate delivery. The batch-specific QC documentation (HPLC, NMR, GC) supports regulatory-quality data packages for IND-enabling studies.

Quote Request

Request a Quote for 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.